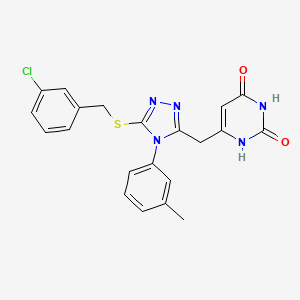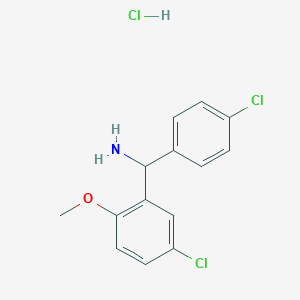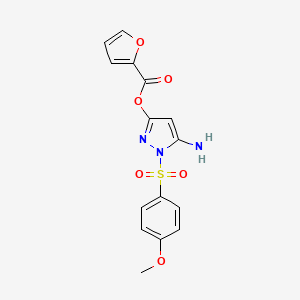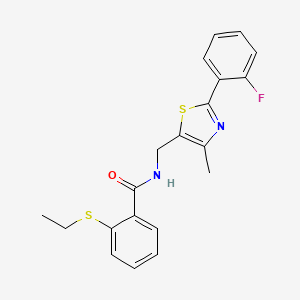![molecular formula C13H10F3NS B2914099 4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline CAS No. 861210-28-8](/img/structure/B2914099.png)
4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline” is a quinoline derivative. Quinoline is a well-known nitrogenous tertiary base . It is a heterocyclic compound with a benzene ring fused with a pyridine ring . The trifluoromethyl group (-CF3) is a common functional group in organofluorine chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For instance, 6-Fluoro- and 6,8-difluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinolines and the corresponding aromatic quinolines have been obtained from 4-fluoro- or 2,4-difluoroanilines, and pyridine-3-carbaldehyde and allylmagnesium bromide .Chemical Reactions Analysis
Quinoline derivatives exhibit a variety of chemical reactions. They can undergo cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They can also undergo nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Quinoline derivatives have been the focus of extensive study due to their versatile applications in organic synthesis and material science. For instance, the synthesis of novel quinoline-based derivatives through palladium-catalyzed reactions or other synthetic pathways has been explored to understand their electronic and nonlinear optical (NLO) properties. Such studies often involve detailed analysis using techniques like Density Functional Theory (DFT) calculations, suggesting that these compounds exhibit significant NLO properties, making them potential candidates for technological applications in materials science (Khalid et al., 2019).
Photophysical and Electroluminescence Properties
Research into the luminescence properties of quinoline derivatives has shown their potential in creating efficient electroluminescent devices. For example, studies have revealed that systematic methyl substitution in metal tris(8-quinolinolato) chelates can significantly influence photoluminescence efficiency and thermal stability, impacting the performance of organic light-emitting devices (Sapochak et al., 2001).
Potential Pharmaceutical Applications
Quinoline derivatives have also been investigated for their potential pharmaceutical applications, including antimicrobial and anticancer activities. The synthesis of pyrano[3,2-c]quinoline analogues, for instance, has shown promising results in anti-inflammatory and anticancer screening, suggesting a role for these compounds in developing new therapeutic agents (Upadhyay et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds with a trifluoromethyl group have been found to interact with various enzymes and receptors . For instance, some trifluoromethyl-containing drugs have been found to act as antagonists for the calcitonin gene-related peptide (CGRP) receptor .
Mode of Action
It’s worth noting that the trifluoromethyl group in other compounds has been associated with enhanced biological activity . The trifluoromethyl group can influence the electronic properties of the molecule, potentially enhancing its interaction with target proteins or enzymes .
Biochemical Pathways
For instance, some trifluoromethyl-containing compounds have been used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The trifluoromethyl group in other compounds has been associated with enhanced pharmacokinetic properties .
Result of Action
For instance, some trifluoromethyl-containing compounds have shown remarkable biological activity, including antibacterial, antineoplastic, and antiviral activities .
Action Environment
It’s worth noting that the trifluoromethyl group in other compounds has been associated with enhanced stability .
Propriétés
IUPAC Name |
4-methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NS/c1-7-8-5-6-18-12(8)9-3-2-4-10(11(9)17-7)13(14,15)16/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANQLWDUWSXNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCSC2=C3C=CC=C(C3=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821999 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2914017.png)







![N-[2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)ethyl]but-2-ynamide](/img/structure/B2914028.png)
![2-[1-[2-(1-Methylindol-3-yl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2914032.png)

![N-(4-bromo-2-fluorophenyl)-4-[(2,5-dimethylphenyl)sulfonylamino]benzamide](/img/structure/B2914035.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea](/img/structure/B2914038.png)